![molecular formula C19H15N5O B12611949 N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide is a complex organic compound that features a unique structure combining a quinoline and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline and indole intermediates, followed by their coupling through a hydrazone formation reaction. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline or indole derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated or partially reduced derivatives.
科学的研究の応用
N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide involves its interaction with specific molecular targets in biological systems. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide: shares structural similarities with other quinoline and indole derivatives.
Quinoline derivatives: These compounds are known for their antimicrobial and antimalarial activities.
Indole derivatives: These compounds are known for their roles in neurotransmission and as precursors to various natural products.
Uniqueness
The uniqueness of this compound lies in its combined quinoline and indole structure, which may confer unique biological activities and chemical reactivity not observed in simpler quinoline or indole derivatives.
特性
分子式 |
C19H15N5O |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide |
InChI |
InChI=1S/C19H15N5O/c20-23-12-22-19(25)15-11-24(17-8-4-2-5-13(15)17)18-9-10-21-16-7-3-1-6-14(16)18/h1-12H,20H2,(H,22,23,25) |
InChIキー |
ITQRKFSMKOGTEH-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N3C=C(C4=CC=CC=C43)C(=O)N/C=N/N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N3C=C(C4=CC=CC=C43)C(=O)NC=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


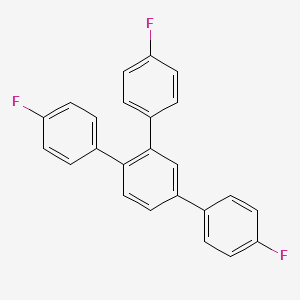
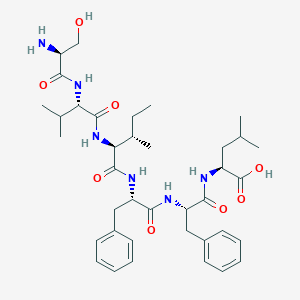
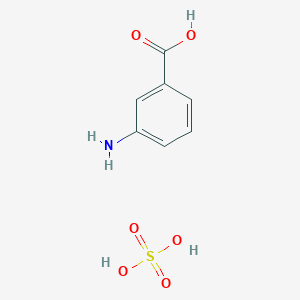
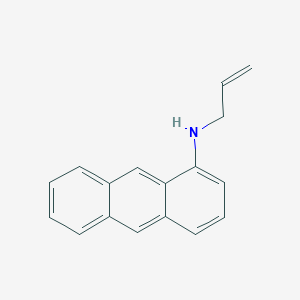

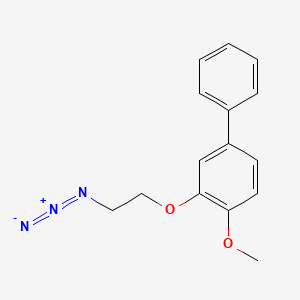
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)

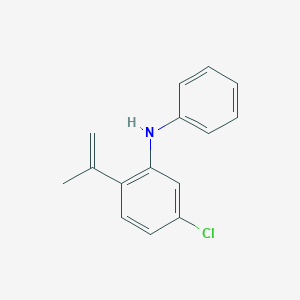
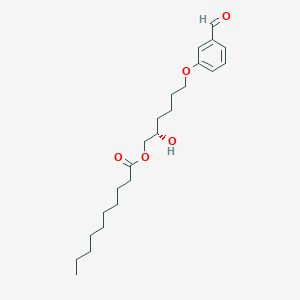


![4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol](/img/structure/B12611955.png)
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride](/img/structure/B12611957.png)
